molecular formula C9H8O3 B104994 4-Acetylbenzoic acid CAS No. 586-89-0

4-Acetylbenzoic acid

Cat. No.: B104994
CAS No.: 586-89-0
M. Wt: 164.16 g/mol
InChI Key: QBHDSQZASIBAAI-UHFFFAOYSA-N
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Description

4-Acetylbenzoic acid is an organic compound with the molecular formula C9H8O3. It is also known as acetophenone-4-carboxylic acid. This compound is characterized by the presence of both an acetyl group and a carboxylic acid group attached to a benzene ring. It is a white crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Scientific Research Applications

4-Acetylbenzoic acid is used in various scientific research applications, including:

Safety and Hazards

4-Acetylbenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Acetylbenzoic acid is a derivative of benzoic acid . It is commonly used in chemical synthesis . .

Result of Action

It has been used in the preparation of an ester-derivative of paclitaxel , a well-known anticancer drug This suggests that this compound could potentially be used as a building block in the synthesis of more complex molecules with therapeutic effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Acetylbenzoic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of the compound can vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylbenzoic acid can be synthesized through the oxidation of 4-methylacetophenone using potassium permanganate as the oxidizing agent. The reaction is carried out in the presence of water and anhydrous zinc chloride. The reaction mixture is heated to 35-45°C, and potassium permanganate is added in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction is kept at 40-45°C for 1.5 hours, followed by cooling and centrifugation to obtain the crude product. The crude product is then mixed with anhydrous acetic acid, heated, and refluxed for 0.5-1.5 hours, followed by hot filtration and centrifugation to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above, with optimizations for large-scale production. The process involves batch oxidation, which reduces solvent consumption and minimizes waste discharge, making it an environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

4-Acetylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be further oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-(1-Hydroxyethyl)benzoic acid.

    Substitution: 4-Nitrobenzoic acid, 4-Bromobenzoic acid, etc.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylbenzoic acid
  • 4-Ethylbenzoic acid
  • 4-Methoxybenzoic acid
  • 2-Acetylbenzoic acid
  • 3-Acetylbenzoic acid

Uniqueness

4-Acetylbenzoic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the benzene ring, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable compound in the synthesis of pharmaceuticals and other organic molecules .

Properties

IUPAC Name

4-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDSQZASIBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207323
Record name 4-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-89-0
Record name 4-Acetylbenzoic acid
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Record name 4-Acetylbenzoic acid
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Record name 586-89-0
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Record name 4-Acetylbenzoic acid
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Synthesis routes and methods

Procedure details

A solution of NaOH (1.7 g/12 ml) was added to methyl 4-acetylbenzoate (5.04 g, 28.3 mmol) in MeOH-dioxane (2:1, 60 ml). After stirring at room temperature for 12 hr, the mixture was acidified with 5N HCl, and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4. Evaporation of solvent gave 4-acetylbenzoic acid as a white solid.
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
MeOH dioxane
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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